4'-methoxy-N-(2-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide
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Overview
Description
4’-Methoxy-N-(2-methoxyphenyl)-[1,1’-biphenyl]-4-sulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a biphenyl core with methoxy and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-methoxy-N-(2-methoxyphenyl)-[1,1’-biphenyl]-4-sulfonamide typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized using Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the biphenyl derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4’-Methoxy-N-(2-methoxyphenyl)-[1,1’-biphenyl]-4-sulfonamide can undergo various chemical reactions, including:
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4’-Methoxy-N-(2-methoxyphenyl)-[1,1’-biphenyl]-4-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4’-methoxy-N-(2-methoxyphenyl)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and modulate their activity. This interaction can lead to inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybiphenyl: Lacks the sulfonamide group, making it less versatile in biological applications.
N,N,N’,N’-Tetrakis(4-methoxyphenyl)-1,1’-biphenyl-4,4’-diamine: Contains multiple methoxy groups and amine functionalities, offering different reactivity and applications.
Uniqueness
4’-Methoxy-N-(2-methoxyphenyl)-[1,1’-biphenyl]-4-sulfonamide is unique due to the presence of both methoxy and sulfonamide groups, which confer distinct chemical and biological properties
Biological Activity
4'-Methoxy-N-(2-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by a biphenyl core with methoxy and sulfonamide functional groups, which contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : N-(2-methoxyphenyl)-4-(4-methoxyphenyl)benzenesulfonamide
- Molecular Formula : C20H19NO4S
- CAS Number : 670271-59-7
The presence of the methoxy groups enhances lipophilicity, which may influence the compound's ability to interact with biological targets.
The mechanism of action of this compound primarily involves its interaction with specific enzymes and receptors. The sulfonamide moiety can mimic natural substrates, allowing it to bind to active sites on enzymes or receptors. This binding can lead to inhibition of enzymatic activity or modulation of receptor signaling pathways, which are crucial in various biological processes.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related biphenyl sulfonamides can inhibit the growth of various cancer cell lines.
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
This compound | A549 (lung cancer) | 193.93 |
Related Sulfonamides | HCT116 (colon cancer) | < 200 |
Other Biphenyl Derivatives | HT-29 (colon cancer) | > 250 |
These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy.
Anti-inflammatory Activity
In addition to its anticancer potential, this compound has been explored for its anti-inflammatory properties. The sulfonamide group is known for modulating inflammatory pathways, which could make this compound beneficial in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activities of sulfonamide derivatives:
- Inhibition of Carbonic Anhydrase : A study demonstrated that similar compounds showed potent inhibition against human carbonic anhydrases (hCA II and hCA IX), which are targets in cancer therapy. The IC50 values for these inhibitors ranged from 0.75 μM to 5 μM, indicating significant enzyme inhibition potential .
- Cytotoxicity Evaluation : In vitro cytotoxicity assays revealed that this compound exhibited selective cytotoxic effects against cancer cells while sparing normal cells . This selectivity is crucial for minimizing side effects in therapeutic applications.
- Mechanistic Studies : Investigations into the mechanism revealed that the compound could induce apoptosis in cancer cells through various pathways, including the modulation of anti-apoptotic protein expression .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-(4-methoxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c1-24-17-11-7-15(8-12-17)16-9-13-18(14-10-16)26(22,23)21-19-5-3-4-6-20(19)25-2/h3-14,21H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PABPYTBUAFKIGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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